molecular formula C20H18ClN3O4S B3469717 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No.: B3469717
M. Wt: 431.9 g/mol
InChI Key: QKRVMHMAJCADNJ-UHFFFAOYSA-N
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Description

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with pyridine derivative: The resulting sulfonamide is then coupled with a pyridine derivative, such as 3-pyridinecarboxylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxy-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide.

    Reduction: Formation of 2-(4-chloro-N-(4-aminophenyl)sulfonylanilino)-N-pyridin-3-ylacetamide.

    Substitution: Formation of 2-(4-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide.

Scientific Research Applications

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is unique due to its combination of a pyridine ring and a sulfonamide group, which provides distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-28-18-8-10-19(11-9-18)29(26,27)24(17-6-4-15(21)5-7-17)14-20(25)23-16-3-2-12-22-13-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRVMHMAJCADNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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